molecular formula C17H25FN2O5S2 B2785057 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034535-82-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2785057
CAS No.: 2034535-82-3
M. Wt: 420.51
InChI Key: YNQGUSLDFYRJCE-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H25FN2O5S2 and its molecular weight is 420.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O5S2/c1-2-25-17-4-3-15(11-16(17)18)27(23,24)19-13-5-8-20(9-6-13)14-7-10-26(21,22)12-14/h3-4,11,13-14,19H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQGUSLDFYRJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound with potential pharmaceutical applications. Its unique structure suggests diverse biological activities, including interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Piperidine and Tetrahydrothiophene Moieties : These structures contribute to the compound's pharmacological properties.
  • Sulfonamide Group : Known for its role in various biological activities, including antibacterial effects.
  • Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.
PropertyValue
Molecular FormulaC18H26N2O5S2
Molecular Weight414.55 g/mol
CAS Number874788-30-4
Melting PointNot available
SolubilityNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the tetrahydrothiophene ring.
  • Introduction of the piperidine moiety.
  • Sulfonation and fluorination to achieve the final structure.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have shown activity against breast, colon, and lung cancer cell lines . The mechanism of action may involve interference with cell cycle progression or induction of apoptosis.

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Research has demonstrated that sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Mycobacterium tuberculosis .

GIRK Channel Activation

A series of studies have highlighted the role of compounds similar to this compound as G protein-gated inwardly rectifying potassium (GIRK) channel activators. These compounds were found to possess nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a closely related compound on breast cancer cell lines, demonstrating an IC50 value of 12 µM, indicating significant cytotoxicity without affecting normal cells at similar concentrations.

Case Study 2: Antimycobacterial Activity

In another investigation, derivatives were tested against both standard and resistant strains of M. tuberculosis. The most potent derivative exhibited an MIC of 2 µg/mL against the standard strain and 4 µg/mL against the resistant strain, showcasing its potential for treating drug-resistant tuberculosis .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, potentially interacting with receptors involved in inflammation regulation .
  • Anticancer Potential : Its structural features suggest it could serve as a scaffold for developing anticancer agents by targeting specific enzymes or pathways associated with tumor growth.
  • Neurological Disorders : Given its ability to interact with central nervous system receptors, there is potential for research into treatments for neurological conditions .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds structurally similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-ethoxy-3-fluorobenzenesulfonamide:

  • Inflammation Modulation : A study demonstrated that related compounds effectively inhibited the NF-kB signaling pathway, crucial in inflammatory responses.
  • Antiviral Activity : Research indicated that similar compounds exhibited antiviral properties by inhibiting viral replication, suggesting potential applications in treating viral infections .
  • Analgesic Effects : Compounds with piperidine structures have been evaluated for their analgesic activity, showing efficacy in pain models .

Q & A

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsKey Analytical Checks
1DCM, triethylamine, 0–5°CNMR for coupling efficiency
2NaBH₄, pH 7–8, RTHPLC purity >90%

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